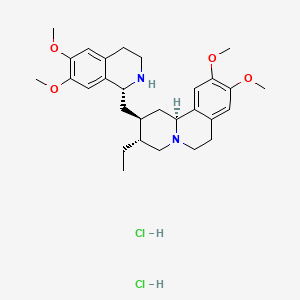

Emetine dihydrochloride

概要

説明

エメチン二塩酸塩は、イペカの根から得られる強力なアルカロイドです。主に抗原虫剤と催吐剤として使用されています。 この化合物は、化学式C29H42Cl2N2O4、分子量553.56 g/molを持ちます 。歴史的には、アメーバ症の治療薬や去痰薬として使用されてきました。

2. 製法

合成ルートと反応条件: エメチン二塩酸塩は、イペカの根に含まれる別のアルカロイドであるセフェリンのメチル化によって合成することができます 。このプロセスには、以下の手順が含まれます。

セフェリンの抽出: セフェリンは、メタノールなどの溶媒を使用してイペカの根から抽出されます。

メチル化: 抽出されたセフェリンは、炭酸カリウムなどの塩基の存在下でヨードメタンを使用してメチル化されます。

精製: 得られたエメチンは、再結晶によって精製されます。

工業生産方法: 工業的な設定では、エメチン二塩酸塩は、イペカの根からアルカロイドを抽出し、それを二塩酸塩に変換することによって製造されます。このプロセスには、以下が含まれます。

抽出: イペカの根は、溶媒で処理してアルカロイドを抽出します。

変換: 抽出されたアルカロイドは、化学反応によってエメチンに変換されます。

二塩酸塩の形成: エメチンはその後、塩酸と反応させてエメチン二塩酸塩を形成します.

準備方法

Synthetic Routes and Reaction Conditions: Emetine dihydrochloride can be synthesized through the methylation of cephaeline, another alkaloid found in ipecac root . The process involves the following steps:

Extraction of Cephaeline: Cephaeline is extracted from the ipecac root using solvents like methanol.

Methylation: The extracted cephaeline undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.

Purification: The resulting emetine is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by extracting the alkaloid from ipecac root, followed by its conversion to the dihydrochloride salt. The process involves:

Extraction: Ipecac root is treated with solvents to extract the alkaloids.

Conversion: The extracted alkaloids are converted to emetine through chemical reactions.

Formation of Dihydrochloride Salt: Emetine is then reacted with hydrochloric acid to form this compound.

化学反応の分析

反応の種類: エメチン二塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: エメチンは、デヒドロエメチンを生成するために酸化することができます。デヒドロエメチンは、同様の抗原虫作用を有しますが、副作用は少なくなります.

還元: 還元反応は、エメチン中の官能基を修飾し、その生物活性を変化させる可能性があります。

置換: エメチンは、特にメトキシ基で置換反応を起こし、異なる特性を持つ誘導体を生成することができます。

一般的な試薬と条件:

酸化剤: 酸化反応には、過マンガン酸カリウムまたは過酸化水素を使用できます。

還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、一般的な還元剤です。

置換試薬: 臭素または塩素などのハロゲン化剤は、置換反応に使用できます。

主な生成物:

デヒドロエメチン: 酸化によって生成され、副作用は少ないものの、抗原虫作用を保持しています.

さまざまな誘導体: 置換反応は、生物活性が修飾されたさまざまなエメチンの誘導体を生成することができます。

4. 科学研究への応用

エメチン二塩酸塩は、科学研究で幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 40S リボソームサブユニットに結合することによるタンパク質合成阻害を研究するために使用されています.

医学: デング熱や SARS-CoV-2 などのウイルスに対する抗ウイルス活性について調査されています.

産業: 医薬品の製造に利用され、品質管理における基準物質として使用されます。

科学的研究の応用

Anti-Cancer Properties

Emetine dihydrochloride has been studied for its efficacy against various types of cancer. Notably, it has demonstrated significant effects on non-small cell lung cancer (NSCLC) by inhibiting tumor progression and attenuating the epidermal growth factor receptor (EGFR) signaling pathway.

Treatment of Radiation-Induced Lung Injury (RILI)

Recent research highlights the role of this compound in alleviating RILI, a serious condition resulting from chest radiotherapy or nuclear exposure.

Study Findings

- EDD has been shown to inhibit epithelial-mesenchymal transition (EMT), a key process in the development of RILI. By blocking Smad3 signaling pathways, emetine significantly reduces markers associated with EMT and collagen deposition in lung tissues .

- Animal studies demonstrated that EDD treatment resulted in less lung hyperemia and edema compared to untreated controls, indicating its protective effects against radiation damage .

Infectious Disease Applications

Emetine's potential extends to infectious diseases, particularly in the context of COVID-19 and amoebiasis.

COVID-19 Treatment

- Emetine has emerged as a candidate for COVID-19 treatment due to its ability to inhibit SARS-CoV-2 replication. Studies indicate that it possesses sub-micromolar efficacy against the virus, with significant concentrations observed in lung tissues, surpassing effective doses .

- Its mechanism involves regulation of inflammatory responses and oxidative stress pathways, which are critical in managing complications associated with COVID-19 .

Amoebiasis Treatment

- Historically, emetine has been used to treat amoebiasis at doses of 1 mg/kg/day for short durations. Its effectiveness in this context has been well-documented through clinical observations .

Other Notable Applications

This compound also shows promise in other areas:

- Pulmonary Arterial Hypertension (PAH): Emetine may help mitigate complications arising from PAH by reducing oxidative stress and inflammation within pulmonary arteries .

- Antimalarial Properties: Research into drug interactions has identified emetine as an effective agent against malaria, highlighting its potential for repositioning within infectious disease therapeutics .

Case Studies Overview

作用機序

エメチン二塩酸塩は、リボソームの 40S サブユニットに結合することにより作用し、真核細胞のタンパク質合成を阻害します 。この阻害は、リボソームがメッセンジャーRNAに沿って移動することを阻害し、タンパク質産生を効果的に停止させます。 この化合物は、核酸合成も阻害し、抗ウイルス作用と抗原虫作用に寄与しています .

類似化合物:

デヒドロエメチン: エメチンの合成誘導体であり、同様の抗原虫作用を有しますが、副作用は少なくなります.

独自性: エメチン二塩酸塩は、抗原虫剤とタンパク質合成阻害剤の両方の役割を果たすという点で独特です。 タンパク質合成を阻害する能力は、特にタンパク質分解とウイルス複製を伴う研究において、研究設定において価値があります .

類似化合物との比較

Dehydroemetine: A synthetic derivative of emetine with similar anti-protozoal properties but fewer side effects.

Cephaeline: Another alkaloid from ipecac root, structurally similar to emetine but with different pharmacological properties.

Uniqueness: Emetine dihydrochloride is unique due to its dual role as an anti-protozoal agent and a protein synthesis inhibitor. Its ability to inhibit protein synthesis makes it valuable in research settings, particularly in studies involving protein degradation and viral replication .

生物活性

Emetine dihydrochloride, a crystalline alkaloid derived from the ipecac root, has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Emetine exerts its biological effects primarily through the inhibition of protein synthesis by binding to the 40S ribosomal subunit. This action disrupts mRNA translation, leading to reduced protein levels essential for cell growth and proliferation. Additionally, emetine has been shown to induce apoptosis in various cancer cell lines and inhibit DNA replication during the early S phase of the cell cycle .

Key Mechanisms

- Inhibition of Protein Synthesis : Binds to ribosomes, preventing translation.

- Induction of Apoptosis : Triggers programmed cell death in malignant cells.

- Inhibition of Tumor Growth : Suppresses growth in different cancer types, including leukemia and solid tumors .

Anticancer Activity

Recent studies have highlighted emetine's potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).

Case Study: NSCLC

A study demonstrated that emetine significantly inhibited cell proliferation and migration in NSCLC by suppressing the epidermal growth factor receptor (EGFR) signaling pathway. Emetine reduced EGFR phosphorylation and expression in a dose-dependent manner, leading to decreased viability of cancer cells .

Table 1: Emetine's Effects on Cancer Cell Lines

| Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Non-Small Cell Lung Cancer | 0.25 | Inhibition of EGFR signaling |

| Acute Myeloid Leukemia | 0.15 | Induction of apoptosis via NF-κB inhibition |

| Bladder Cancer | 0.5 | Suppression of tumor growth |

Radioprotective Properties

This compound has also been investigated for its protective effects against radiation-induced lung injury (RILI). A recent study indicated that emetine alleviated RILI by inhibiting epithelial-mesenchymal transition (EMT), a critical process in fibrosis development following radiation exposure. The compound reduced markers associated with EMT and collagen deposition in lung tissues .

Table 2: Emetine's Role in Radiation-Induced Lung Injury

| Parameter | Control Group | Emetine Treatment |

|---|---|---|

| Collagen Deposition (mg/g) | 5.2 | 2.1 |

| Smad3 Phosphorylation (AU) | 1.0 | 0.4 |

| EMT Markers (Relative Expression) | 1.0 | 0.3 |

Antiviral Activity

Emetine has shown promising antiviral properties against various viruses, including SARS-CoV-2. Studies report that emetine effectively inhibits viral replication with an EC50 as low as 0.007 μM, significantly outperforming Remdesivir . Its mechanism involves disrupting mRNA binding with eukaryotic translation initiation factors, thus impeding viral protein synthesis.

Table 3: Emetine's Antiviral Efficacy

| Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| SARS-CoV-2 | 0.007 | 1.96 | 280 |

| Enterovirus D68 | 0.019 | 10 | 526 |

| Zika Virus | Not reported | Not reported | Not reported |

Clinical Implications and Future Directions

While emetine's potential as a therapeutic agent is evident from preclinical studies, clinical trials have yielded mixed results regarding its efficacy as a standalone treatment for solid tumors . However, its ability to enhance the effects of other therapies or serve as a radioprotector opens avenues for further research.

特性

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24+,25-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROGBPMEKVAPEH-GXGBFOEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4.2ClH, C29H42Cl2N2O4 | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

483-18-1 (Parent) | |

| Record name | Emetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020558 | |

| Record name | Emetine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of needles after drying at 221 °F. Turns yellow on exposure to light or heat. An injectable form of emetine, an anti amebic. Emetine is the active ingredient of ipecac. (EPA, 1998) | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

316-42-7, 83029-37-2 | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Emetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzo(a)quinolizine, 1,4,6,7,11b-pentahydro-9,10-dimethoxy-3-ethyl-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-, dihydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083029372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-, hydrochloride (1:2), (2S,3R,11bS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Emetine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U52OG12P96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

455 to 491 °F decomposes (EPA, 1998) | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。